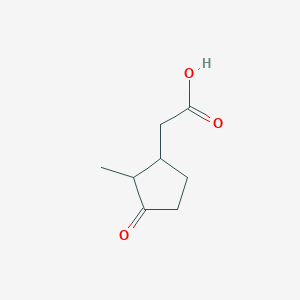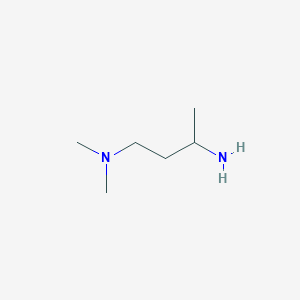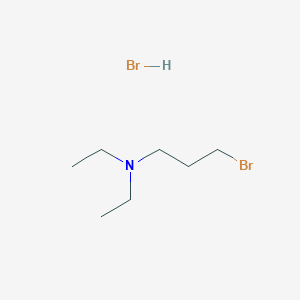![molecular formula C13H21NO6 B1339867 (3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid CAS No. 127910-62-7](/img/structure/B1339867.png)
(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO6 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the utility of this compound in the synthesis of pyrrolo[3,2-d]isoxazoles through diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones. This process yields structurally complex and potentially bioactive molecules, showcasing the compound's role in facilitating novel synthetic pathways (Moroz et al., 2018).
Condensation Reactions
The compound also finds application in the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides, indicating its versatility in the acylation of a wide range of non-nucleophilic nitrogen compounds. This reaction, facilitated by di-tert-butyl dicarbonate (Boc2O), highlights its role in the synthesis of compounds with high functional group compatibility, which is crucial for the development of pharmaceuticals and organic materials (Umehara, Ueda, & Tokuyama, 2016).
Catalysis
Furthermore, the compound serves as a ketone catalyst in the stereoselective CH activation of vicinal diols. This application underscores its utility in catalysis, particularly in enhancing the efficiency and selectivity of chemical transformations, which are critical aspects in the synthesis of complex organic molecules (Ramirez & Shi, 2012).
properties
IUPAC Name |
(3aS,4S,6aR)-2,2-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-6-7-9(8(14)10(15)16)19-13(4,5)18-7/h7-9H,6H2,1-5H3,(H,15,16)/t7-,8+,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDGVQODRPFOOR-HRDYMLBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(C(C2O1)C(=O)O)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CN([C@@H]([C@@H]2O1)C(=O)O)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103355 |
Source


|
| Record name | 5H-1,3-Dioxolo[4,5-c]pyrrole-4,5-dicarboxylic acid, tetrahydro-2,2-dimethyl-, 5-(1,1-dimethylethyl) ester, [3aS-(3aα,4β,6aα)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid | |
CAS RN |
127910-62-7 |
Source


|
| Record name | 5H-1,3-Dioxolo[4,5-c]pyrrole-4,5-dicarboxylic acid, tetrahydro-2,2-dimethyl-, 5-(1,1-dimethylethyl) ester, [3aS-(3aα,4β,6aα)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127910-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-1,3-Dioxolo[4,5-c]pyrrole-4,5-dicarboxylic acid, tetrahydro-2,2-dimethyl-, 5-(1,1-dimethylethyl) ester, [3aS-(3aα,4β,6aα)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)








